molecular formula C6H4BrFIN B1286612 3-Bromo-5-fluoro-2-iodoaniline CAS No. 144580-08-5

3-Bromo-5-fluoro-2-iodoaniline

Cat. No. B1286612
CAS RN: 144580-08-5
M. Wt: 315.91 g/mol
InChI Key: CMTDUTPIANOYFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich pyridines, as described in the first paper, involves halogen dance reactions, which could be analogous to potential synthetic routes for 3-Bromo-5-fluoro-2-iodoaniline. The paper details the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its analogues, which are valuable intermediates in medicinal chemistry. The process includes magnesiation followed by trapping with electrophiles to introduce various functional groups .

Molecular Structure Analysis

While the molecular structure of 3-Bromo-5-fluoro-2-iodoaniline is not directly analyzed in the papers, the presence of multiple halogens in the compounds studied suggests that similar steric and electronic effects could be expected. The halogens would likely influence the reactivity and interaction of the compound with other chemical entities due to their varying electronegativities and sizes .

Chemical Reactions Analysis

The second paper discusses the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine. It describes how different conditions can lead to selective substitution at different positions on the pyridine ring. This suggests that for 3-Bromo-5-fluoro-2-iodoaniline, similar selective functionalization could be possible, potentially allowing for the introduction of various substituents at specific positions on the aromatic ring .

Physical and Chemical Properties Analysis

The third paper provides a detailed synthesis route for 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, including physical properties such as melting points and spectral data (NMR and MS). Although this compound is not the same as 3-Bromo-5-fluoro-2-iodoaniline, the methods used for characterizing the physical and chemical properties could be applicable. For instance, NMR and MS are standard techniques for determining the structure and mass of halogenated compounds, which would be relevant for analyzing 3-Bromo-5-fluoro-2-iodoaniline .

Scientific Research Applications

Synthesis and Material Science

3-Bromo-5-fluoro-2-iodoaniline serves as a pivotal intermediate in the development of advanced materials and chemicals. Its application in material science, especially in the synthesis of fluorinated liquid crystals, is of particular interest due to the special properties imparted by fluorine atoms, such as high thermal stability and unique optical properties. Hird (2007) discusses the critical role of fluorinated compounds in enhancing the characteristics of liquid crystals, which are crucial for display technologies and other applications requiring controlled alignment and phase behavior of molecules (Hird, 2007).

Safety and Hazards

The safety information available indicates that 3-Bromo-5-fluoro-2-iodoaniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDUTPIANOYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598751
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-iodoaniline

CAS RN

144580-08-5
Record name 3-Bromo-5-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat 1-iodo-2-nitro-4-fluoro-6-bromobenzene (5.0 g, 14.46 mmol) with tin (II) chloride dihydrate (12 g, 58 mmol) in refluxing ethanol (150 mL). Stir at reflux for 24 hours, pour into a mixture of ethyl acetate (200 mL) and saturated sodium hydrogen carbonate (500 mL). Filter and wash the filtrate with saturated sodium hydrogen carbonate (200 mL) and water (200 mL). Dry (MgSO4), evaporate the solvent in vacuo and purify by silica gel chromatography to give the title compound as an off-white solid (3.45 g, 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
76%

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